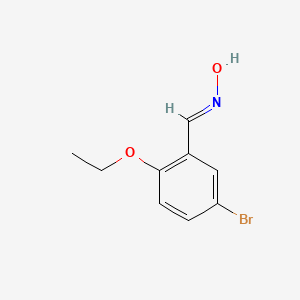![molecular formula C14H17N5O3S B5603946 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1. Synthesis Analysis:
- A study by Chaitramallu, Kesagodu, and Ranjini (2017) discusses the synthesis of benzoic acid derivatives with significant stereo selectivity and improved yields. While not directly discussing your compound, this study provides insight into similar synthesis processes for benzoic acid derivatives (Chaitramallu et al., 2017).
2. Molecular Structure Analysis:
- The molecular structure of a related compound was studied by Kosma, Selzer, and Mereiter (2012), who analyzed the planarity and crystal structure. This could provide insights into similar structural features of the compound (Kosma et al., 2012).
3. Chemical Reactions and Properties:
- Research by Ye Jiao et al. (2015) on a similar compound involving tert-butyl and tetrazolyl groups discusses the formation of intermolecular hydrogen bonds and overall three-dimensional network structure, which might be relevant to understanding the chemical reactions and properties of your compound (Ye Jiao et al., 2015).
4. Physical Properties Analysis:
- The study by Li et al. (2008) on 4-(1H-tetrazol-5-yl)benzoic acid monohydrate discusses the hydrogen-bonding and π–π stacking interactions, which could be relevant to the physical properties of the compound you are interested in (Li et al., 2008).
5. Chemical Properties Analysis:
- Siddharth et al. (2013) studied a compound with a similar tert-butylamino group, discussing its anticancer potential and mechanism of action, which may provide insights into the chemical properties of your compound (Siddharth et al., 2013).
科学的研究の応用
Fluorescent Chemosensors
The compound "4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid" and its analogs have been reported to act as reversible luminescent sensors for the detection of cyanide and mercury ions. These imidazole derivatives demonstrate selective sensing towards CN- ions, resulting in the quenching of fluorescence, with potential applications in environmental monitoring and safety assessments (Emandi et al., 2018).
Dye-Sensitized Solar Cells
Research on organic sensitizers for application in dye-sensitized solar cells (DSSCs) has led to the design of a novel donor-acceptor-π-bridge-acceptor (D-A-π-A) dye incorporating a triphenylamine segment and 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid. This dye shows promise for enhancing the efficiency of DSSCs, demonstrating the potential of such compounds in renewable energy technologies (Ferdowsi et al., 2018).
Photoluminescence and Coordination Chemistry
Studies on lanthanide coordination polymers using aromatic carboxylate ligands have explored their photophysical properties and potential applications in optical devices. The research indicates that such compounds, including 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid derivatives, exhibit highly efficient luminescence, which could be leveraged in the development of new materials for lighting and display technologies (Raphael et al., 2012).
Antitumor Activity
The compound "4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid" has shown anticancer potentiality against breast and kidney cancer cells by inducing apoptosis through the upregulation of PTEN. This suggests its potential application in cancer therapy and highlights the importance of further research in drug development and medicinal chemistry (Siddharth et al., 2013).
特性
IUPAC Name |
4-[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-14(2,3)15-11(20)8-23-13-16-17-18-19(13)10-6-4-9(5-7-10)12(21)22/h4-7H,8H2,1-3H3,(H,15,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBATLPLYJJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)
![4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603871.png)

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)
![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)
![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)